2-(3-methyl-3H-diazirin-3-yl)morpholine
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Overview
Description
2-(3-methyl-3H-diazirin-3-yl)morpholine is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom, and a morpholine ring, which is a six-membered ring containing oxygen and nitrogen. This compound is often used in scientific research due to its photoreactive properties, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-3H-diazirin-3-yl)morpholine typically involves the formation of the diazirine ring followed by its attachment to the morpholine ring. One common method includes the reaction of 3-(bromomethyl)-3H-diazirine with morpholine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-3H-diazirin-3-yl)morpholine undergoes various chemical reactions, including:
Photoreactions: The diazirine ring can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the diazirine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Photoreactions: UV light is used to activate the diazirine ring.
Substitution Reactions: Bases such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be employed.
Major Products Formed
Photoreactions: Reactive carbene intermediates that can form covalent bonds with nearby molecules.
Substitution Reactions: Substituted morpholine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
2-(3-methyl-3H-diazirin-3-yl)morpholine is widely used in scientific research due to its photoreactive properties. Some key applications include:
Chemistry: Used as a photoreactive probe to study reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to identify and study protein interactions.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mechanism of Action
The primary mechanism of action of 2-(3-methyl-3H-diazirin-3-yl)morpholine involves the activation of the diazirine ring by UV light, leading to the formation of a reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites. The compound’s reactivity is highly dependent on the specific conditions and the presence of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-3H-diazirin-3-yl)propanoic acid
- 3-(3-methyl-3H-diazirin-3-yl)ethanol
- 3-(3-methyl-3H-diazirin-3-yl)benzene
Uniqueness
2-(3-methyl-3H-diazirin-3-yl)morpholine is unique due to its combination of a diazirine ring and a morpholine ring. This structure provides both photoreactivity and the ability to interact with various biological and chemical systems. Its versatility makes it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(3-methyldiazirin-3-yl)morpholine |
InChI |
InChI=1S/C6H11N3O/c1-6(8-9-6)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3 |
InChI Key |
QYLRWTDPRQLHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)C2CNCCO2 |
Origin of Product |
United States |
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